(5Z)-2-(2-chlorophenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-2-(2-chlorophenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazolyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2-chlorophenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Introduction of the thiophene group: The thiophene group is introduced through a coupling reaction with a thiophene derivative.
Formation of the triazolothiazole core: This involves the cyclization of a thiosemicarbazide derivative with a suitable aldehyde or ketone.
Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-2-(2-chlorophenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It may have applications as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of (5Z)-2-(2-chlorophenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(2-bromophenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
- (5Z)-2-(2-fluorophenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
Uniqueness
The uniqueness of (5Z)-2-(2-chlorophenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one lies in its specific combination of functional groups and its structural configuration. This gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H14ClN5OS2 |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
(5Z)-2-(2-chlorophenyl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H14ClN5OS2/c25-18-10-5-4-9-17(18)22-26-24-30(28-22)23(31)20(33-24)13-15-14-29(16-7-2-1-3-8-16)27-21(15)19-11-6-12-32-19/h1-14H/b20-13- |
InChI Key |
YSIIBPCYIMFJMH-MOSHPQCFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C\4/C(=O)N5C(=NC(=N5)C6=CC=CC=C6Cl)S4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C4C(=O)N5C(=NC(=N5)C6=CC=CC=C6Cl)S4 |
Origin of Product |
United States |
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